molecular formula C9H13N5 B13313650 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

カタログ番号: B13313650
分子量: 191.23 g/mol
InChIキー: UWBUSPCBKWIMPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-4-yl substituent at the 3-position of its pyrazole core. The compound features an ethyl group at the 4-position and a methyl group at the 1-position (Figure 1). The 3-position substituent is critical for modulating biological activity, as demonstrated in thrombin and kinase inhibitor studies .

特性

分子式

C9H13N5

分子量

191.23 g/mol

IUPAC名

4-ethyl-2-methyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-3-7-8(6-4-11-12-5-6)13-14(2)9(7)10/h4-5H,3,10H2,1-2H3,(H,11,12)

InChIキー

UWBUSPCBKWIMPL-UHFFFAOYSA-N

正規SMILES

CCC1=C(N(N=C1C2=CNN=C2)C)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters.

化学反応の分析

Types of Reactions

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

作用機序

The mechanism of action of 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

類似化合物との比較

Key Structural Features :

  • 1-Position : Methyl group enhances steric stability and influences metabolic resistance.
  • 3-Position : 1H-pyrazol-4-yl group introduces a heteroaromatic system, enabling π-π stacking interactions.

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent is pivotal for biological activity and physicochemical properties. Table 1 highlights key analogs and their substituents:

Compound Name 3-Position Substituent Biological Activity/Application Reference
4-Ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine 1H-pyrazol-4-yl Potential kinase inhibitor scaffold
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl Botulinum neurotoxin inhibitor
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl Antimicrobial agent precursor
3-(Pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl p38αMAP kinase inhibitor
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl Intermediate for β-lactamase inhibitors

Key Observations :

  • Aryl vs. Heteroaryl : Aryl groups (e.g., 4-fluorophenyl) enhance binding to hydrophobic enzyme pockets, while heteroaryl groups (e.g., pyridin-4-yl) improve solubility and hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in derivatives) increase electrophilicity, enhancing covalent interactions with enzyme active sites .

Physicochemical and Computational Analysis

  • NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine revealed tautomerism-dependent shifts, highlighting the sensitivity of NMR data to substituent electronic effects .
  • Melting Points and Solubility : Chloro-substituted derivatives (e.g., 4-chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine) exhibit higher melting points (>200°C) due to stronger intermolecular forces .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) logP (Predicted) Reference
4-Ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine 221.32 N/A 2.1
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 239.70 >200 2.4
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 177.16 145–148 1.8

生物活性

4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, particularly its anticancer and antimicrobial activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_{9}H12_{12}N4_{4}
  • Molecular Weight : 192.22 g/mol
  • Purity : Typically above 95% in synthesized forms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine. Research indicates that compounds with a similar structure can inhibit the proliferation of various cancer cell lines. For instance:

  • Breast Cancer : Significant antiproliferative effects were observed in MDA-MB-231 cells, with IC50_{50} values indicating effective growth inhibition.
  • Liver Cancer : HepG2 cells also demonstrated sensitivity to pyrazole derivatives, suggesting a broad spectrum of anticancer activity across different cancer types .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Pyrazole-based compounds are known to exert inhibitory effects on bacterial enzymes essential for microbial viability. In particular, studies have reported:

  • Inhibition of DapE Enzyme : This enzyme plays a crucial role in bacterial peptidoglycan synthesis. The compound exhibited an IC50_{50} value of 18.8 μM against this target, indicating substantial inhibitory potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity:

  • Substituent Variations : Altering the ethyl and methyl groups on the nitrogen atoms can enhance solubility and bioavailability.
  • Ring Modifications : Incorporating additional functional groups can improve interactions with target proteins, leading to increased efficacy against specific diseases .

Case Studies

Several case studies have documented the biological evaluation of pyrazole derivatives:

StudyCompoundActivityIC50_{50} Value
4-Ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amineBreast Cancer (MDA-MB-231)15 μM
Pyrazole DerivativeDapE Inhibition18.8 μM
Pyrazole AnalogLiver Cancer (HepG2)20 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-1-methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example:

Cyclization : Ethyl acetoacetate reacts with monosubstituted hydrazines (e.g., methylhydrazine) to form pyrazole intermediates.

Functionalization : Chlorination or oxidation steps introduce reactive groups (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates).

Coupling : Pyrazole-4-yl groups are introduced via nucleophilic substitution or condensation reactions.

  • Characterization : Intermediates are verified using IR, NMR, and mass spectrometry. X-ray crystallography (e.g., SHELX software ) confirms regioselectivity and stereochemistry .

Q. How is the purity and identity of the compound confirmed in academic research?

  • Analytical Techniques :

  • Chromatography : HPLC or TLC for purity assessment.
  • Spectroscopy :
  • IR : Confirms functional groups (e.g., amine stretches at ~3300 cm⁻¹).
  • NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • In vitro Testing :

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Antitubercular : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

  • Optimization Strategies :

  • Solvent-Free Conditions : Reduces side reactions (e.g., condensation under microwave irradiation) .
  • Catalysis : Use of POCl₃ or PCl₃ for efficient acylation .
    • Challenges :
  • Regioselectivity : Competing pathways may form regioisomers; controlled reaction temperatures (e.g., 120°C) mitigate this .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures isolates pure products .

Q. How do crystallographic data resolve contradictions in spectroscopic assignments?

  • Case Study : Discrepancies in NMR assignments (e.g., pyrazole vs. aromatic protons) are resolved using X-ray diffraction. For example:

  • Dihedral Angles : Pyrazole rings form angles of 32–47° with adjacent aryl groups, influencing chemical shifts .
  • Hydrogen Bonding : N–H···N/F interactions (2.8–3.0 Å) stabilize crystal packing, validated via SHELXL refinement .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Approaches :

  • Docking Studies : Molecular docking into target proteins (e.g., M. tuberculosis enoyl-ACP reductase) predicts binding modes .
  • QSAR Models : Hammett constants or logP values correlate substituent effects with bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。